molecular formula C18H13N3O2S2 B2679609 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477326-98-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2679609
CAS No.: 477326-98-0
M. Wt: 367.44
InChI Key: MIHDFUBLOSCIQQ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, and its derivatives are known to exhibit a wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities . They have been studied as optical materials and for their biological potential .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can involve classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzothiazole derivatives show luminescent properties .

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

A study on 4-thiazolidinone derivatives, structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide, revealed their potential as anticonvulsant agents targeting benzodiazepine receptors. These compounds demonstrated significant anticonvulsant activity in tests, with one derivative showing notable sedative-hypnotic activity without impairing learning and memory, suggesting their potential in developing new therapeutics for convulsions and associated disorders (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

Another intriguing application involves the use of benzothiazole derivatives in photodynamic therapy (PDT) for cancer treatment. Specifically, zinc phthalocyanine derivatives substituted with benzothiazole-related groups exhibited high singlet oxygen quantum yield and good fluorescence properties, making them promising Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Optical and Thermal Properties

Research on the crystal structure, optical, and thermal properties of benzothiazol-2-yl-methoxybenzamide derivatives, closely related to the compound , has revealed their stability up to 160°C and their potential in non-linear optical applications due to their second harmonic generation efficiency. These findings suggest their utility in optical devices and materials science (Prabukanthan et al., 2020).

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. Notably, 4-thiazolidinones containing the benzothiazole moiety have been screened for antitumor activities, with some compounds displaying significant efficacy against various cancer cell lines. This highlights the potential of benzothiazole derivatives as a scaffold for developing new anticancer agents (Havrylyuk et al., 2010).

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. A series of derivatives were synthesized and tested against a range of bacterial and fungal pathogens. The results indicate their potential as therapeutic agents for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its intended use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The future research directions in the field of benzothiazole derivatives are vast. They are being extensively studied for their potential applications in medicinal chemistry, particularly as therapeutic agents for various diseases .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDFUBLOSCIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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